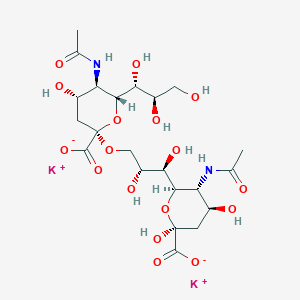
alpha-(2-9)-Disialic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-9)-Disialic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H34K2N2O17 and its molecular weight is 676.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Functions and Mechanisms
Alpha-(2-9)-disialic acid is primarily known for its role in cell signaling and recognition processes. Its presence on glycoproteins and glycolipids impacts various biological functions, including:
- Cell Adhesion : diSia is involved in mediating cell-cell interactions, particularly in neural tissues. It has been shown to enhance the adhesion properties of neural cell adhesion molecules (NCAMs), which are crucial for neuronal development and plasticity .
- Immune Response Modulation : The presence of diSia on the surface of cells can influence immune responses by masking epitopes that would otherwise trigger immune activation. This property has been exploited in developing immunotherapeutics .
Vaccine Development
Research indicates that this compound can be used as a self-adjuvanting component in vaccine formulations. For instance, fully synthetic diSia conjugates have shown robust T-cell dependent immunity, making them promising candidates for vaccine development against various pathogens .
Cancer Therapy
The unique properties of diSia have led to its investigation in cancer therapies. Studies have demonstrated that modifying tumor-associated antigens with diSia can enhance their immunogenicity, potentially leading to better-targeted cancer vaccines .
Biotechnology
In biotechnology, diSia's ability to modify glycoproteins has significant implications:
- Bioconjugation : diSia can be used to create bioconjugates that improve the pharmacokinetics of therapeutic proteins by enhancing their stability and half-life in circulation.
- Drug Delivery Systems : Due to its biocompatibility and ability to evade immune detection, diSia-modified nanoparticles are being explored for targeted drug delivery systems .
Analytical Techniques for Study
The characterization of this compound involves sophisticated analytical techniques:
- Capillary Electrophoresis (CE) : This method allows for the separation and analysis of oligosialic acids derived from hydrolysis of polysialic acids, providing insights into their structural properties .
- High-Performance Liquid Chromatography (HPLC) : HPLC techniques have been developed to analyze diSia-modified glycoproteins at femtomole levels, facilitating the study of their biological roles .
Case Studies
属性
CAS 编号 |
114474-59-8 |
|---|---|
分子式 |
C22H34K2N2O17 |
分子量 |
676.7 g/mol |
IUPAC 名称 |
dipotassium;(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-[(2R,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H36N2O17.2K/c1-7(26)23-13-9(28)3-21(38,19(34)35)40-17(13)16(33)12(31)6-39-22(20(36)37)4-10(29)14(24-8(2)27)18(41-22)15(32)11(30)5-25;;/h9-18,25,28-33,38H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,34,35)(H,36,37);;/q;2*+1/p-2/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21-,22+;;/m0../s1 |
InChI 键 |
GWXXDIQADFGQPM-APWQMXJUSA-L |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |
同义词 |
alpha-(2-9)-disialic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















